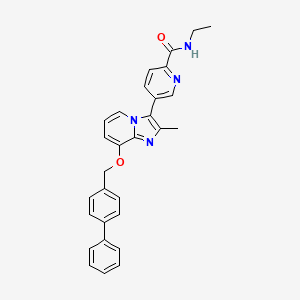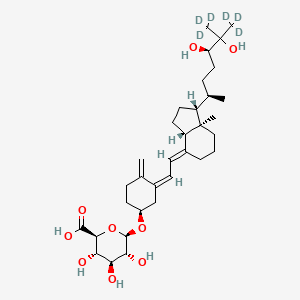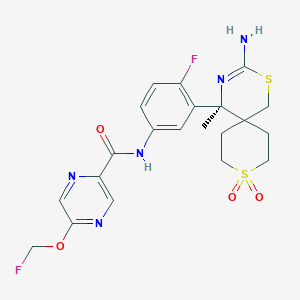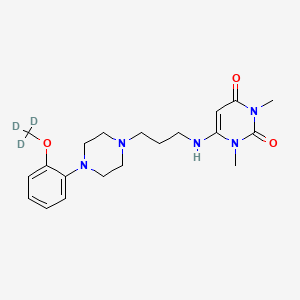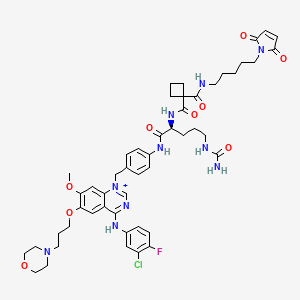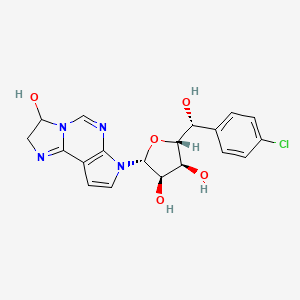
Pefloxacin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pefloxacin-d3: is a deuterium-labeled derivative of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. Pefloxacin is known for its efficacy against a variety of gram-negative and gram-positive bacteria. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its ability to act as a tracer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pefloxacin-d3 involves the incorporation of deuterium atoms into the pefloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the condensation of pefloxacin acid hydrazide with various aldehydes using conventional or solvent-free microwave irradiation methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including the preparation of intermediates, purification, and quality control to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pefloxacin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, degradation, and interaction with other molecules.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as 4,4′-azobis(4-cyanopentanoic acid) (ACVA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include various degradation products that retain some antibacterial activity. For instance, oxidation products of this compound have been shown to maintain antibacterial properties against Escherichia coli .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pefloxacin-d3 is used in chemical research to study the behavior of fluoroquinolones under different conditions. Its deuterium labeling allows for precise tracking and analysis using techniques such as mass spectrometry.
Biology: In biological research, this compound is employed to investigate the metabolic pathways and pharmacokinetics of fluoroquinolones. It helps in understanding how these compounds are absorbed, distributed, metabolized, and excreted in living organisms .
Medicine: this compound is used in medical research to study the efficacy and safety of fluoroquinolone antibiotics. It aids in the development of new antibacterial agents and in the assessment of drug interactions and side effects .
Industry: In the industrial sector, this compound is utilized for quality control and validation of analytical methods. It serves as a standard for calibrating instruments and ensuring the accuracy of measurements in pharmaceutical manufacturing .
Wirkmechanismus
The bactericidal action of Pefloxacin-d3, like pefloxacin, results from its interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetic profiles.
Norfloxacin: Known for its use in treating urinary tract infections, it shares a similar mechanism of action.
Ofloxacin: Used for a broader range of infections, it also inhibits DNA gyrase and topoisomerase IV.
Uniqueness: Pefloxacin-d3’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic pathways and drug interactions without altering the compound’s biological activity .
Conclusion
This compound is a valuable compound in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Its synthesis involves specific methods to incorporate deuterium, and it undergoes various chemical reactions that are crucial for understanding its stability and interactions. This compound finds applications in chemistry, biology, medicine, and industry, making it a versatile tool for researchers. Its mechanism of action and comparison with similar compounds highlight its importance in the study of fluoroquinolone antibiotics.
Eigenschaften
Molekularformel |
C17H20FN3O3 |
|---|---|
Molekulargewicht |
336.38 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 |
InChI-Schlüssel |
FHFYDNQZQSQIAI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
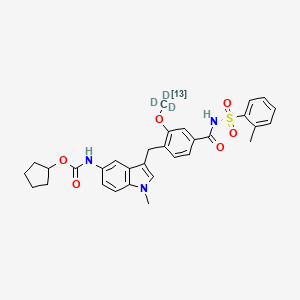

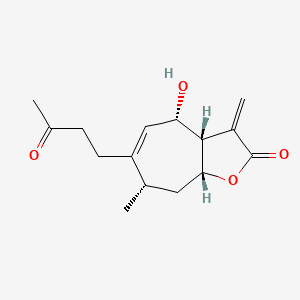
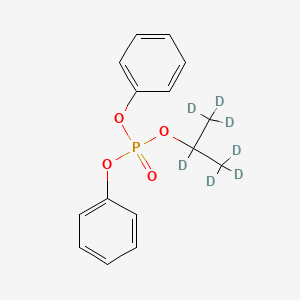
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
